2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, also known as MBZM, is a chemical compound that has been extensively studied for its potential use in scientific research. MBZM is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways within cells. This may lead to changes in gene expression and alterations in cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide is its versatility as a research tool. It can be used in a variety of experimental systems, including cell culture, animal models, and in vitro assays. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research on 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide. One area of interest is the development of more efficient synthesis methods for the compound, which could lead to increased availability and lower costs. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets for the compound. Finally, there is a need for more studies to evaluate the safety and toxicity of this compound, particularly in animal models and in clinical trials.
Synthesis Methods
The synthesis of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves the reaction of 2-mercaptobenzimidazole with N-(2-methylphenyl)acetamide in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a potential anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a variety of diseases.
Properties
Molecular Formula |
C17H17N3OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3OS/c1-12-7-3-4-8-13(12)18-16(21)11-22-17-19-14-9-5-6-10-15(14)20(17)2/h3-10H,11H2,1-2H3,(H,18,21) |
InChI Key |
AZVINOBCRSICNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2C |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.